TISCH

Description

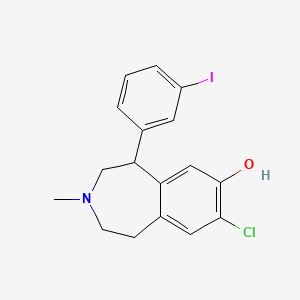

Structure

3D Structure

Properties

CAS No. |

131567-14-1 |

|---|---|

Molecular Formula |

C17H17ClINO |

Molecular Weight |

413.7 g/mol |

IUPAC Name |

8-chloro-5-(3-iodophenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C17H17ClINO/c1-20-6-5-12-8-16(18)17(21)9-14(12)15(10-20)11-3-2-4-13(19)7-11/h2-4,7-9,15,21H,5-6,10H2,1H3 |

InChI Key |

DUTJKDUWCSYNLM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC(=CC=C3)I)O)Cl |

Synonyms |

7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, R(+)-isomer 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, S(-)-isomer TISCH |

Origin of Product |

United States |

Foundational & Exploratory

(R)-TISCH mechanism of action in dopamine transporters

A Technical Guide to the Mechanism of Action of Ligands at the Dopamine Transporter

Disclaimer: Initial research indicates that (R)-TISCH is a high-affinity and selective ligand for the D1 dopamine receptor.[1][2][3] Scientific literature does not currently support a direct mechanism of action for (R)-TISCH at the dopamine transporter (DAT). Therefore, this guide will provide a comprehensive overview of the mechanism of action of a representative class of compounds, dopamine reuptake inhibitors, at the dopamine transporter, fulfilling the core technical requirements of your request.

Introduction to the Dopamine Transporter (DAT)

The dopamine transporter (DAT) is a crucial neural protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4][5] This process terminates dopaminergic signaling and recycles dopamine for future release. DAT is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters and its function is vital for maintaining dopamine homeostasis.[5][6] Dysregulation of DAT is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, DAT is a primary target for various therapeutic drugs and substances of abuse.[5]

Mechanism of Action of Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors are a class of drugs that bind to the dopamine transporter and block the reabsorption of dopamine from the synapse. This leads to an increase in the extracellular concentration of dopamine and prolonged dopaminergic neurotransmission.

Binding to the Dopamine Transporter

Dopamine reuptake inhibitors, such as cocaine and methylphenidate, act as competitive inhibitors, binding to the central substrate-binding site of the DAT.[7][8] This binding site is located deep within the protein, spanning several transmembrane domains.[8] The interaction of these inhibitors with the transporter prevents dopamine from binding and being translocated into the presynaptic neuron.

Allosteric Modulation

In addition to the primary binding site, there is evidence for allosteric binding sites on the DAT.[6][7] Allosteric modulators are substances that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site.[9][10] This binding can induce conformational changes in the transporter that alter the binding affinity and/or efficacy of the primary ligand (dopamine or a competitive inhibitor).[9] Positive allosteric modulators (PAMs) can enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) can reduce it.[11] The identification of allosteric sites on the DAT opens up new avenues for the development of novel therapeutics with potentially greater specificity and fewer side effects.[6]

Conformational Changes

The process of dopamine transport involves a series of conformational changes in the DAT protein.[4] The transporter alternates between an outward-facing conformation, which has a high affinity for dopamine and sodium ions in the synaptic cleft, and an inward-facing conformation, which releases dopamine and sodium ions into the cytoplasm.[4] Dopamine reuptake inhibitors stabilize the transporter in a conformation that is not conducive to dopamine translocation, effectively locking it in a state that prevents the reuptake process.

Quantitative Data

The affinity and potency of dopamine reuptake inhibitors are typically quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), respectively. These values are determined through radioligand binding assays and dopamine uptake assays.

| Compound | Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |

| Cocaine | 100 - 600 | 200 - 1000 |

| Methylphenidate | 100 - 400 | 50 - 200 |

| Bupropion | 500 - 2000 | 1000 - 5000 |

Note: The values presented in this table are approximate and can vary depending on the experimental conditions and the specific radioligand used.

Experimental Protocols

Synaptosome Preparation

Synaptosomes are isolated nerve terminals that are used to study the function of neurotransmitter transporters in an in vitro setting.[1][2]

Protocol:

-

Tissue Homogenization: Brain tissue (e.g., striatum) is homogenized in an ice-cold sucrose buffer.[1]

-

Centrifugation: The homogenate is subjected to a series of centrifugations to separate the synaptosomes from other cellular components.[1][2] A low-speed spin removes larger debris, and a subsequent high-speed spin pellets the synaptosomes.[1]

-

Resuspension: The synaptosomal pellet is resuspended in an appropriate assay buffer.[1][2]

Dopamine Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Protocol:

-

Pre-incubation: Synaptosomes are pre-incubated with the test compound at various concentrations.[2]

-

Initiation of Uptake: Radiolabeled dopamine (e.g., [³H]dopamine) is added to initiate the uptake reaction.

-

Termination of Uptake: The reaction is stopped by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled dopamine.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the dopamine transporter.

Protocol:

-

Membrane Preparation: Membranes containing the dopamine transporter are prepared from brain tissue or cells expressing the transporter.

-

Incubation: The membranes are incubated with a fixed concentration of a radioligand that binds to the DAT (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured.

-

Data Analysis: The IC₅₀ value is determined, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Computational Docking

Computational docking is a molecular modeling technique used to predict the binding orientation and affinity of a ligand to its target protein.

Protocol:

-

Protein and Ligand Preparation: Three-dimensional structures of the dopamine transporter and the ligand of interest are obtained or generated.

-

Docking Simulation: A docking program is used to systematically explore the possible binding poses of the ligand in the binding site of the transporter.

-

Scoring: The different binding poses are ranked based on a scoring function that estimates the binding affinity.

-

Analysis: The predicted binding mode and affinity provide insights into the molecular interactions between the ligand and the transporter.

Visualizations

Caption: Dopamine reuptake and its inhibition at the presynaptic terminal.

References

- 1. Characterization of radioiodinated TISCH: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro binding of [125 I]I-R-(+)-TISCH: A dopamine D1 receptor ligand for studying pancreatic β-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dosimetry of iodine-123-labeled this compound: a SPECT imaging agent for the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.uva.nl [pure.uva.nl]

- 5. researchgate.net [researchgate.net]

- 6. kno-leden.nl [kno-leden.nl]

- 7. Depression and Anxiety After Radiation-Induced Brain Injury: A Review of Current Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. MétaSP - Production Scientifique [sites.google.com]

An In-Depth Technical Guide to the Synthesis and Radiolabeling of Proteins with Iodine-125: The TISCH I-125 Case Study

For Researchers, Scientists, and Drug Development Professionals

Introduction

The radiolabeling of proteins with Iodine-125 (¹²⁵I) is a cornerstone technique in biomedical research and pharmaceutical development. The resulting radiolabeled proteins, such as the target protein of interest "TISCH," serve as invaluable tools for a multitude of applications, including in vitro and in vivo assays, receptor binding studies, and molecular imaging.[1] The long half-life of ¹²⁵I (59.9 days) makes it particularly suitable for studies requiring extended observation periods.[2]

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of a model protein, herein referred to as this compound, with ¹²⁵I. It details the most common and effective methods for radioiodination—the Iodogen and Chloramine-T methods—presenting step-by-step experimental protocols, comparative data, and visual workflows to aid researchers in the successful implementation of these techniques.

This compound Protein Precursor: Synthesis and Purification

The foundation of a successful radiolabeling experiment is a pure and stable protein precursor. While the specific synthesis of "this compound" is proprietary, the general workflow for obtaining a protein suitable for radiolabeling involves recombinant expression and subsequent purification.

1.1. Experimental Protocol: Recombinant Protein Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding the this compound protein is synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli or mammalian expression vectors like pcDNA).

-

Transformation and Expression: The expression vector is transformed into the chosen host organism. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Clarification: The cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation to remove cellular debris.

-

Chromatographic Purification: The this compound protein is purified from the clarified lysate using a series of chromatographic steps. A common strategy involves:

-

Affinity Chromatography: Using a tag fused to the this compound protein (e.g., His-tag, GST-tag) for initial capture and purification.

-

Size-Exclusion Chromatography (SEC): To separate the this compound protein from aggregates and other impurities based on size.

-

Ion-Exchange Chromatography (IEX): For further purification based on the protein's net charge.

-

-

Quality Control of Purified Protein: The purity of the this compound protein is assessed by SDS-PAGE, and its concentration is determined using a standard protein assay (e.g., BCA or Bradford). The protein should be >95% pure for efficient radiolabeling.

Radiolabeling of this compound with Iodine-125

The introduction of ¹²⁵I onto a protein primarily targets tyrosine and, to a lesser extent, histidine residues through electrophilic substitution.[3] The two most widely used methods for this reaction are the Iodogen and Chloramine-T methods, which utilize different oxidizing agents to generate the reactive iodine species.

The Iodogen Method

The Iodogen method employs 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) as the oxidizing agent. A key advantage of this method is that Iodogen is water-insoluble and can be coated onto the reaction vessel, simplifying the separation of the oxidizing agent from the reaction mixture and minimizing potential damage to the protein.[4] This method is considered gentle and effective for a wide range of proteins.[1][5]

2.1.1. Experimental Protocol: Iodogen Method

-

Preparation of Iodogen-Coated Tubes:

-

Dissolve Iodogen in a suitable organic solvent (e.g., chloroform or dichloromethane) at a concentration of 1 mg/mL.[4]

-

Aliquot 100 µL of the Iodogen solution into polypropylene microcentrifuge tubes.

-

Evaporate the solvent under a gentle stream of nitrogen to create a uniform coating of Iodogen on the tube surface.

-

Store the coated tubes desiccated at -20°C.

-

-

Radiolabeling Reaction:

-

To an Iodogen-coated tube, add 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.

-

Add 10 µg of the purified this compound protein.

-

Introduce approximately 1 mCi of Na¹²⁵I.

-

Gently mix the contents and incubate for 10-15 minutes at room temperature.[6]

-

-

Quenching the Reaction:

-

Transfer the reaction mixture to a clean tube to stop the reaction by separating it from the Iodogen.

-

The addition of a reducing agent is generally not necessary.[5]

-

The Chloramine-T Method

The Chloramine-T method utilizes a water-soluble oxidizing agent, Chloramine-T, to rapidly convert iodide to a reactive form.[3] This method is known for its high efficiency and speed but can sometimes lead to oxidative damage to the protein if not carefully controlled.[3][7]

2.2.1. Experimental Protocol: Chloramine-T Method

-

Reagent Preparation:

-

Radiolabeling Reaction:

-

In a microcentrifuge tube, combine 10 µg of the this compound protein with approximately 1 mCi of Na¹²⁵I in 50 µL of 0.5 M sodium phosphate buffer, pH 7.5.

-

Initiate the reaction by adding 20 µL of the Chloramine-T solution.

-

Incubate for 60 seconds at room temperature with gentle mixing.[8]

-

-

Quenching the Reaction:

Data Presentation: Comparison of Radiolabeling Methods

The choice of radiolabeling method can significantly impact the outcome of the experiment. The following table summarizes typical quantitative data for the Iodogen and Chloramine-T methods.

| Parameter | Iodogen Method | Chloramine-T Method |

| Reaction Time | 10-15 minutes | 1-2 minutes |

| Typical Labeling Efficiency | 70-90% | 80-95% |

| Protein Integrity | Generally high, minimal oxidative damage | Potential for oxidative damage |

| Reagent Removal | Simple transfer of solution | Requires a chemical quenching step |

| Specific Activity | High | Very High |

Purification of this compound I-125

Following the radiolabeling reaction, it is crucial to separate the ¹²⁵I-labeled this compound protein from unreacted Na¹²⁵I and other reaction components. Size-exclusion chromatography is the most common method for this purification step.

3.1. Experimental Protocol: Size-Exclusion Chromatography

-

Column Equilibration: Equilibrate a pre-packed size-exclusion column (e.g., a PD-10 column) with a suitable buffer, such as phosphate-buffered saline (PBS) containing 0.1% BSA to prevent non-specific binding.

-

Sample Loading: Load the quenched radiolabeling reaction mixture onto the equilibrated column.

-

Elution: Elute the column with the equilibration buffer and collect fractions.

-

Fraction Analysis: Measure the radioactivity of each fraction using a gamma counter. The ¹²⁵I-labeled this compound protein will elute in the earlier fractions (void volume), while the smaller, unreacted Na¹²⁵I will be retained and elute in later fractions.

-

Pooling and Storage: Pool the fractions containing the purified this compound I-125 and store at 4°C for short-term use or at -80°C for long-term storage.

Quality Control of this compound I-125

To ensure the reliability of subsequent experiments, the quality of the radiolabeled protein must be assessed.

4.1. Radiochemical Purity

The radiochemical purity is the percentage of the total radioactivity that is associated with the desired radiolabeled protein. This is typically determined by instant thin-layer chromatography (ITLC) or trichloroacetic acid (TCA) precipitation.

4.1.1. Experimental Protocol: TCA Precipitation

-

Spot a small aliquot of the purified this compound I-125 onto a filter paper.

-

Add another aliquot to a tube containing cold 10% TCA.

-

Vortex and incubate on ice for 10 minutes to precipitate the protein.

-

Filter the TCA mixture through a second filter paper.

-

Wash the filter paper with additional cold 10% TCA.

-

Measure the radioactivity on both filter papers. The radiochemical purity is calculated as: (cpm on precipitated filter / cpm on total filter) x 100%.

4.2. Immunoreactivity

If this compound has a known binding partner or antibody, an immunoreactivity assay should be performed to ensure that the radiolabeling process has not compromised its biological activity. This can be done by a simple binding assay where increasing amounts of the binding partner are incubated with a fixed amount of this compound I-125.

Visualizing the Workflow and Mechanisms

Diagrams are provided to visually represent the experimental workflow and the chemical principles underlying the radiolabeling methods.

Caption: Workflow for this compound I-125 production.

Caption: Mechanisms of Iodogen and Chloramine-T.

Conclusion

This guide has provided a detailed technical overview of the synthesis and radiolabeling of the model protein this compound with Iodine-125. By following the outlined protocols for protein production, radiolabeling using either the Iodogen or Chloramine-T method, and subsequent purification and quality control, researchers can reliably produce high-quality radiolabeled proteins for a wide array of scientific applications. The choice between the Iodogen and Chloramine-T methods will depend on the specific characteristics of the target protein and the desired specific activity, with the Iodogen method generally being a milder and often preferred starting point.

References

- 1. invivopharm.com [invivopharm.com]

- 2. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Radioiodination of proteins with the Iodogen method [inis.iaea.org]

- 6. Conditions of radioiodination with iodogen as oxidizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proteins iodinated by the chloramine-T method appear to be degraded at an abnormally rapid rate after endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gropep.com [gropep.com]

In Vitro Binding Affinity of (R)-TISCH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TISCH, or (R)-(+)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective high-affinity ligand for the dopamine D1 receptor. This technical guide summarizes the available in vitro binding data for (R)-TISCH, with a primary focus on its well-characterized interaction with the D1 receptor. While the initial query concerned its affinity for the dopamine transporter (DAT), a comprehensive review of the scientific literature indicates a lack of significant, quantifiable binding of (R)-TISCH to DAT. Therefore, this document will detail its high affinity for the D1 receptor, provide an established experimental protocol for determining such binding, and illustrate the canonical signaling pathway associated with D1 receptor activation.

In Vitro Binding Affinity of (R)-TISCH

The primary pharmacological characteristic of (R)-TISCH is its high-affinity binding to the dopamine D1 receptor. Quantitative analysis from radioligand binding assays has established its potency. In contrast, there is a notable absence of published data quantifying the binding affinity of (R)-TISCH for the dopamine transporter (DAT), suggesting that its affinity for this transporter is not a significant aspect of its pharmacological profile.

Table 1: Quantitative In Vitro Binding Affinity Data for (R)-TISCH

| Target | Ligand | Preparation | Kd (nM) | Reference |

| Dopamine D1 Receptor | R(+)-[¹²⁵I]TISCH | Rat Striatum Homogenate | 0.21 ± 0.03 | [1] |

| Dopamine Transporter (DAT) | (R)-TISCH | Not Reported | No Data Available | - |

Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for Dopamine D1 Receptor

The following protocol is a representative methodology for determining the in vitro binding affinity of compounds like (R)-TISCH to the dopamine D1 receptor using rat striatal tissue, a region with a high concentration of these receptors.[1][2]

2.1. Materials and Reagents

-

Fresh or frozen rat striatal tissue

-

Radioligand: [³H]SCH23390 (a selective D1 antagonist)

-

Test compound: (R)-TISCH

-

Non-specific binding agent: 10 µM SKF 38393 or unlabeled SCH23390

-

Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold Incubation Buffer

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

2.2. Tissue Preparation

-

Homogenize rat striatal tissue in ice-cold incubation buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh, ice-cold incubation buffer and repeating the high-speed centrifugation step.

-

Resuspend the final pellet in a known volume of incubation buffer to achieve a specific protein concentration (e.g., 100-200 µg protein per assay tube), as determined by a protein assay (e.g., Bradford or BCA).

2.3. Binding Assay Procedure

-

Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of (R)-TISCH.

-

Total Binding: Add buffer, the membrane preparation, and a saturating concentration of [³H]SCH23390 (e.g., 2-3 nM).[2]

-

Non-specific Binding: Add buffer, the membrane preparation, [³H]SCH23390, and a high concentration of a non-labeled D1 ligand (e.g., 10 µM SKF 38393) to saturate the receptors.[2]

-

Competitive Binding: Add buffer, the membrane preparation, [³H]SCH23390, and varying concentrations of (R)-TISCH.

-

Incubate all tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

2.4. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competitive binding experiments, plot the percentage of specific binding against the logarithm of the (R)-TISCH concentration.

-

Determine the IC₅₀ (the concentration of (R)-TISCH that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf family of G proteins.[3][4] Activation of the D1 receptor by an agonist like dopamine initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[3][5][6] PKA can then phosphorylate various downstream targets, leading to changes in neuronal excitability and gene expression.[3][4]

Conclusion

(R)-TISCH is a valuable research tool characterized by its high affinity and selectivity for the dopamine D1 receptor. The lack of significant binding affinity for the dopamine transporter underscores its specificity. The provided experimental protocol offers a standard method for assessing the D1 receptor binding of (R)-TISCH and analogous compounds. Understanding its interaction with the D1 receptor and the subsequent signaling pathway is crucial for its application in neuroscience research and drug development.

References

- 1. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]

- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

Pharmacokinetics and biodistribution of (R)-TISCH

An in-depth search has revealed no publicly available scientific literature or data pertaining to a compound designated as "(R)-TISCH" in the context of pharmacokinetics and biodistribution. The search did not yield any information on its absorption, distribution, metabolism, and excretion (ADME) properties, nor were there any published experimental protocols or studies detailing its biological fate in preclinical or clinical models.

The term "TISCH" was identified as an acronym for the "Tumor Immune Single Cell Hub," a web-based tool for visualizing single-cell transcriptome data of the tumor microenvironment. However, this is a bioinformatics resource and not a chemical entity for pharmacological study.

Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental methodologies, or create the requested visualizations for "(R)-TISCH." Further research and publication on this specific compound are necessary before a comprehensive guide on its pharmacokinetics and biodistribution can be developed.

The Discovery and Development of TISCH: A High-Affinity SPECT Agent for Dopamine D1 Receptor Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and preclinical development of TISCH (7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine), a high-affinity and selective antagonist for the dopamine D1 receptor. Developed as a Single Photon Emission Computed Tomography (SPECT) imaging agent, this compound allows for the in vivo visualization and quantification of D1 receptor distribution and density in the central nervous system. This document provides a comprehensive overview of its chemical synthesis, radiolabeling with Iodine-123, in vitro receptor binding characteristics, and in vivo evaluation in preclinical models. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and application in neuroscience and drug development.

Introduction

The dopamine D1 receptor, a G-protein coupled receptor predominantly expressed in the striatum and prefrontal cortex, plays a crucial role in motor control, reward, and cognitive functions. Dysregulation of D1 receptor signaling is implicated in various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the ability to non-invasively image and quantify D1 receptor expression in the living brain is of significant interest for both basic neuroscience research and clinical drug development.

Single Photon Emission Computed Tomography (SPECT) is a widely used nuclear imaging technique that provides three-dimensional functional information.[1] The development of specific radiotracers is paramount to the success of SPECT imaging. This compound, an iodinated analog of the potent D1 antagonist SCH 23390, was developed to meet the need for a highly selective and high-affinity SPECT agent for the D1 receptor.[2] Its favorable pharmacokinetic properties and specific binding characteristics make it a valuable tool for studying the dopamine system.

Chemical Synthesis and Resolution

The synthesis of this compound involves a multi-step process, culminating in the resolution of the racemic mixture to isolate the pharmacologically active R-(+)-enantiomer.

Synthesis of (±)-TISCH

The synthesis of racemic this compound is achieved through the resolution of the intermediate 4, the O-methoxyl, 3'-bromo derivative, as a diastereomeric camphor sulfonate salt. The final products, R-(+)-8 and S-(-)-8, are prepared by treating the 3'-tributyltin intermediates (R-(+)- or S-(-)-7) with iodine in chloroform, followed by O-demethylation.[3]

Resolution of Enantiomers

The separation of the R-(+)- and S-(-)-enantiomers is a critical step, as the R-(+)-isomer exhibits high affinity and selectivity for the D1 receptor, while the S-(-)-isomer shows no specific uptake.[2] High-performance liquid chromatography (HPLC) with a chiral column is utilized to determine the optical purity of the intermediates and the final resolved compounds, ensuring an optical purity of greater than 99%.[3]

Radiolabeling with Iodine-123

For SPECT imaging, this compound is labeled with the gamma-emitting radionuclide Iodine-123 (I-123), which has a physical half-life of 13.2 hours and a principal photon energy of 159 keV.

Radiolabeling Procedure

Radioiodination of the tributyltin precursor of this compound is achieved via an iodo-destannylation reaction.[3] The general procedure involves the reaction of the precursor with sodium [¹²³I]iodide in the presence of an oxidizing agent, such as hydrogen peroxide.

Experimental Protocol: Iodine-123 Labeling of this compound

-

To a reaction vial containing the tributyltin precursor of this compound (e.g., R-(+)-7-chloro-8-methoxy-1-(3'-tributylstannylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) dissolved in a suitable organic solvent (e.g., ethanol), add no-carrier-added sodium [¹²³I]iodide in 0.1 N NaOH.

-

Add an oxidizing agent, such as hydrogen peroxide (3%).

-

The reaction is allowed to proceed at room temperature for a specified time (e.g., 10-15 minutes).

-

The reaction is quenched by the addition of a reducing agent, such as sodium bisulfite.

-

The radiolabeled product, [¹²³I]this compound, is purified using reverse-phase high-performance liquid chromatography (HPLC).

-

The final product is formulated in a sterile, injectable solution (e.g., saline with 5-10% ethanol) for in vivo studies.

-

Radiochemical purity is determined by analytical HPLC, and should be >95%.

In Vitro Characterization

Receptor Binding Affinity

In vitro binding assays are crucial for determining the affinity and selectivity of a new radioligand for its target receptor. For this compound, these studies were conducted using rat striatum tissue preparations, which are rich in D1 dopamine receptors.

Experimental Protocol: In Vitro D1 Receptor Binding Assay

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the striata are rapidly dissected and placed in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is homogenized and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

-

Binding Assay: The membrane homogenate is incubated with varying concentrations of [¹²⁵I]this compound in the presence (for non-specific binding) or absence (for total binding) of a high concentration of a competing D1 antagonist (e.g., 1 µM SCH 23390).

-

Incubation: The incubation is carried out at room temperature for a specified duration (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

In Vitro Binding Profile of this compound

The in vitro binding studies demonstrated that [¹²⁵I]this compound binds to the D1 dopamine receptor with high affinity and specificity.

| Parameter | Value | Reference |

| Kd | 0.21 ± 0.03 nM | [2] |

The rank order of potency for inhibiting [¹²⁵I]this compound binding further confirmed its selectivity for the D1 receptor: SCH 23390 > (±)-TISCH > (+)-butaclamol = (±)-FISCH >> WB4101 = spiperone > dopamine, serotonin, (±)-propranolol, and naloxone.[2]

Preclinical In Vivo Evaluation

Animal Models and SPECT Imaging Protocol

Preclinical evaluation of [¹²³I]this compound was performed in rats and monkeys to assess its biodistribution, brain uptake, and specific binding to D1 receptors in vivo.

Experimental Protocol: In Vivo SPECT Imaging

-

Animal Preparation: Animals (e.g., male Sprague-Dawley rats or non-human primates) are anesthetized for the duration of the imaging procedure.

-

Radiotracer Administration: A bolus of [¹²³I]this compound is administered intravenously via a tail vein (for rats) or a peripheral vein (for monkeys).

-

SPECT Acquisition: Dynamic or static SPECT scans are acquired using a dedicated small-animal SPECT scanner. For dynamic scans, data acquisition starts immediately after radiotracer injection. For static scans, images are acquired at specific time points post-injection.

-

Image Reconstruction: The acquired projection data are reconstructed into three-dimensional images using an appropriate reconstruction algorithm (e.g., ordered subset expectation maximization - OSEM).

-

Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images to delineate specific brain structures (e.g., striatum, cerebellum). Time-activity curves are generated for each ROI to assess the kinetics of radiotracer uptake and washout. The ratio of specific to non-specific binding (e.g., striatum-to-cerebellum ratio) is calculated as an index of D1 receptor density.

In Vivo Biodistribution and Brain Uptake

Following intravenous injection in rats, the R-(+)-isomer of [¹²⁵I]this compound demonstrated high brain uptake.[2]

| Time Post-Injection | Whole Brain Uptake (%ID) | Striatum/Cerebellum Ratio | Reference |

| 2 min | 2.20 | - | [2] |

| 60 min | 0.57 | 12 | [2] |

Ex vivo autoradiography of rat brain sections after intravenous injection of R-(+)-[¹²⁵I]this compound showed the highest uptake in the striatum and substantia nigra, regions known to have a high concentration of D1 receptors.[2] In contrast, the S-(-)-isomer displayed no specific uptake.[2] Pretreatment with the D1 antagonist SCH 23390 effectively blocked the specific uptake of R-(+)-[¹²⁵I]this compound.[2]

Imaging studies in a monkey with R-(+)-[¹²³I]this compound also demonstrated high uptake and prolonged retention in the basal ganglia, confirming its suitability for imaging D1 receptors in higher species.[2]

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the dopamine D1 receptor, thereby blocking the downstream signaling cascade initiated by dopamine.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is coupled to the Gs alpha subunit of the G-protein complex. Activation of the D1 receptor by dopamine leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.

Caption: Dopamine D1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Development

The development of this compound as a SPECT agent followed a logical progression from chemical synthesis to preclinical evaluation.

Caption: Experimental workflow for the development and validation of this compound.

Conclusion

This compound has been successfully developed and validated as a high-affinity and selective SPECT imaging agent for the dopamine D1 receptor. Its robust synthesis, efficient radiolabeling, and favorable in vitro and in vivo characteristics make it a powerful tool for neuroscience research. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies of the dopaminergic system and its role in health and disease. Further investigations may focus on its application in various neuropsychiatric patient populations to elucidate the role of D1 receptors in disease pathophysiology and to monitor the efficacy of novel therapeutic interventions.

References

- 1. Preclinical SPECT - Wikipedia [en.wikipedia.org]

- 2. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (this compound): A high affinity and selective iodinated ligand for CNS D1 dopamine receptor (Journal Article) | OSTI.GOV [osti.gov]

(R)-TISCH for Imaging Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TISCH, or more formally, the R(+) isomer of 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a highly selective and high-affinity radioligand for the central nervous system (CNS) dopamine D1 receptor.[1][2] While not a direct marker for the hallmark proteinopathies of many neurodegenerative diseases (e.g., amyloid-beta, tau, or alpha-synuclein), (R)-TISCH serves as a critical tool for in vivo imaging of the dopaminergic system, which is significantly implicated in the pathophysiology of several neurodegenerative conditions, most notably Parkinson's disease.[3][4][5] Alterations in dopamine D1 receptor density and function are also observed in other neurodegenerative disorders such as Alzheimer's disease and Lewy body dementia, making (R)-TISCH a valuable asset for differential diagnosis, disease progression monitoring, and evaluating the efficacy of therapeutic interventions targeting the dopaminergic system.[6][7][8][9][10] This guide provides a comprehensive overview of (R)-TISCH, including its mechanism of action, synthesis and radiolabeling protocols, and its application in imaging neurodegenerative diseases.

Core Properties and Mechanism of Action

(R)-TISCH is an analog of the well-characterized D1 antagonist SCH 23390.[1][11] Its mechanism of action for imaging lies in its ability to specifically bind to D1 dopamine receptors in the brain. When labeled with a suitable radioisotope, such as iodine-123, it can be administered intravenously and its distribution quantified using single-photon emission computed tomography (SPECT).[11][12] The resulting images provide a map of D1 receptor density in various brain regions.

The dopaminergic system, particularly the nigrostriatal pathway, is crucial for motor control, and its degeneration is a hallmark of Parkinson's disease.[4] D1 receptors are a key component of the "direct pathway" of motor control in the basal ganglia. Imaging D1 receptor availability with (R)-[¹²³I]TISCH can therefore provide an indirect measure of the integrity of this pathway and the extent of neurodegeneration.[3][5] In Alzheimer's disease, changes in dopaminergic signaling have been linked to cognitive and non-cognitive symptoms, and studies have shown alterations in D1 receptor expression in the cortex.[6][7]

dot

Quantitative Data

The following tables summarize the key quantitative data for (R)-TISCH based on available literature.

Table 1: In Vitro Binding Affinity and Selectivity

| Parameter | Value | Species | Tissue | Radioligand | Reference |

| Kd | 0.21 ± 0.03 nM | Rat | Striatum | R(+)-[¹²⁵I]this compound | [1][11] |

| Rank Order of Potency (D1 Receptor) | SCH 23390 > (+/-)-TISCH > (+)-butaclamol = (+/-)-FISCH >> WB4101 = spiperone > dopamine, serotonin, (+/-)-propranolol, and naloxone | Rat | Striatum | R(+)-[¹²⁵I]this compound | [1][11] |

Table 2: In Vivo Brain Uptake and Biodistribution in Rats

| Time Post-Injection | % Injected Dose per Whole Brain | Striatum/Cerebellum Ratio | Radioligand | Reference |

| 2 min | 2.20 | - | R(+)-[¹²⁵I]this compound | [1][11] |

| 60 min | 0.57 | 12 | R(+)-[¹²⁵I]this compound | [1][11] |

Table 3: Radiation Dosimetry in Humans

| Organ | Absorbed Dose (rad/mCi) | Absorbed Dose (µGy/MBq) | Radioligand | Reference |

| Proximal Colon | ~0.67 | ~180 | [¹²³I]this compound | [12] |

Experimental Protocols

Synthesis and Resolution of (R)-TISCH

The synthesis of (R)-TISCH is a multi-step process that involves the resolution of a racemic intermediate.[1][2][13]

Materials:

-

(±)-7-chloro-8-methoxy-1-(3'-bromophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

-

Camphor sulfonic acid

-

Tributyltin chloride

-

Iodine

-

Boron tribromide

Procedure:

-

Resolution of the Racemic Intermediate: The racemic O-methyl, 3'-bromo derivative of this compound is resolved using diastereomeric camphor sulfonate salt crystallization.

-

Stannylation: The resolved bromo-intermediate is converted to the 3'-tributyltin derivative.

-

Iodination: The tributyltin intermediate is treated with iodine in chloroform to yield the iodinated compound.

-

O-Demethylation: The methoxy group is removed using a demethylating agent like boron tribromide to yield the final (R)-TISCH product.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

Radiolabeling with Iodine-123

(R)-[¹²³I]this compound is typically prepared by an iodo-destannylation reaction.[2][13]

Materials:

-

(R)-7-chloro-8-hydroxy-1-(3'-tributylstannylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (precursor)

-

Sodium [¹²³I]iodide

-

Hydrogen peroxide (oxidizing agent)

-

Sodium bisulfite (quenching agent)

-

Ethyl acetate

-

HPLC system for purification

Procedure:

-

The precursor is dissolved in a suitable solvent.

-

Sodium [¹²³I]iodide is added, followed by the addition of an oxidizing agent (e.g., hydrogen peroxide) to initiate the iodo-destannylation reaction.

-

The reaction is quenched with a reducing agent (e.g., sodium bisulfite).

-

The reaction mixture is neutralized and the product is extracted with an organic solvent like ethyl acetate.

-

The radiolabeled (R)-[¹²³I]this compound is purified using reverse-phase HPLC.

dot

In Vivo SPECT Imaging Protocol (Non-human Primate)

The following is a general protocol for SPECT imaging in non-human primates, which can be adapted for other species.

Animal Preparation:

-

The animal is fasted overnight.

-

Anesthesia is induced and maintained throughout the imaging procedure.

-

A catheter is placed for intravenous administration of the radiotracer.

Image Acquisition:

-

A baseline transmission scan is acquired for attenuation correction.

-

A bolus of (R)-[¹²³I]this compound is administered intravenously.

-

Dynamic SPECT images are acquired for a specified duration (e.g., 120 minutes).

-

For blocking studies, a D1 antagonist such as SCH 23390 can be administered prior to the radiotracer to confirm the specificity of the signal.

Image Analysis:

-

Images are reconstructed with corrections for attenuation, scatter, and radioactive decay.

-

Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen) and a reference region with low D1 receptor density (e.g., cerebellum).

-

The specific binding is quantified, often as the distribution volume ratio (DVR) or binding potential (BP), calculated from the time-activity curves of the ROIs.

dot

Applications in Neurodegenerative Diseases

Parkinson's Disease (PD)

The primary application of (R)-TISCH in neurodegenerative disease imaging is in the study of Parkinson's disease.[4] PET and SPECT imaging with D1 receptor ligands can reveal the loss of these receptors in the striatum, which correlates with the degeneration of dopaminergic neurons.[3][5] This can aid in the early and differential diagnosis of PD from other parkinsonian syndromes.

Alzheimer's Disease (AD)

While not a primary imaging target in AD, the dopaminergic system is implicated in the cognitive and behavioral symptoms of the disease.[6] Studies have shown a reduction in D1 receptor expression in the frontal cortex of AD patients.[6][7] (R)-TISCH imaging could, therefore, be used to investigate the role of dopaminergic dysfunction in AD and to explore novel therapeutic strategies.

Lewy Body Dementia (LBD)

LBD shares pathological features with both Parkinson's and Alzheimer's diseases. Functional neuroimaging can be a valuable tool in differentiating LBD from other dementias.[8][9][10] Given the significant dopaminergic deficit in LBD, imaging D1 receptors with (R)-TISCH could provide important diagnostic information.

Conclusion

(R)-TISCH is a potent and selective radioligand for the in vivo imaging of D1 dopamine receptors. Its application extends to the field of neurodegenerative diseases, where it serves as a valuable tool for understanding the role of the dopaminergic system in conditions such as Parkinson's disease, Alzheimer's disease, and Lewy body dementia. The detailed protocols and quantitative data presented in this guide are intended to support researchers and clinicians in utilizing (R)-TISCH to its full potential in advancing our understanding and treatment of these devastating disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and resolution of (+-)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine (this compound): A high affinity and selective iodinated ligand for CNS D1 dopamine receptor (Journal Article) | OSTI.GOV [osti.gov]

- 3. Dopamine D1 receptors in Parkinson's disease and striatonigral degeneration: a positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor mapping with PET imaging in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D1 receptors in Parkinson's disease and striatonigral degeneration: a positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunohistochemical localization of dopamine receptor subtypes (D1R-D5R) in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine and Dopamine Receptors in Alzheimer's Disease: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurosciencenews.com [neurosciencenews.com]

- 9. radiopaedia.org [radiopaedia.org]

- 10. Neuroimaging in Lewy body dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of radioiodinated this compound: a high-affinity and selective ligand for mapping CNS D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The dosimetry of iodine-123-labeled this compound: a SPECT imaging agent for the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Structural analysis of the TISCH molecule

Misconception of TISCH as a Molecule

It is important to clarify a fundamental point regarding the topic of this technical guide. The term "this compound" does not refer to a specific molecule. Instead, this compound is an acronym for the Tumor Immune Single-cell Hub , a comprehensive and publicly accessible database that houses a vast collection of single-cell RNA sequencing (scRNA-seq) data derived from the tumor microenvironment (TME)[1][2][3]. Therefore, a structural analysis in the traditional sense of determining the three-dimensional arrangement of atoms in a molecule is not applicable.

This guide will instead provide an in-depth technical overview of the this compound database, a resource of significant value to researchers, scientists, and drug development professionals. We will delve into the structure of the database, the experimental and computational protocols employed for data processing, and the various functionalities it offers for exploring the complexities of the TME.

Introduction to the Tumor Immune Single-cell Hub (this compound)

The Tumor Immune Single-cell Hub (this compound) is a large-scale, curated database that integrates single-cell transcriptomic profiles from numerous high-quality tumor datasets across a wide array of cancer types[1]. The primary objective of this compound is to provide a centralized resource for systematically visualizing, searching, and downloading gene expression atlases within the TME, thereby enabling fast, flexible, and comprehensive exploration[1][4]. By applying a uniform analysis pipeline to all datasets, this compound allows for robust cross-study comparisons of gene expression in different cell types, which is crucial for understanding the heterogeneity of the TME and its role in cancer progression and response to therapy[1][5]. The second iteration of the database, TISCH2, has significantly expanded the number of included datasets and cells, and has introduced new analytical functions[6][7].

Data Content and Organization

This compound and its successor, TISCH2, have aggregated a substantial amount of scRNA-seq data. The quantitative scope of the database is summarized below.

Table 1: Quantitative Overview of the this compound Database

| Metric | This compound (Initial Release) | TISCH2 (Update) |

| Number of Datasets | 79 | 190 |

| Number of Cancer Types | 27 | 50 |

| Total Number of Cells | ~2 million | >6 million |

| Malignant Cells | ~378,000 | Not specified |

| Non-malignant Cells | ~1.67 million | Not specified |

| Human Datasets with Immunotherapy | 12 | Not specified |

| Mouse Datasets with Immunotherapy | 5 | Not specified |

| PBMC Datasets from Healthy Donors | 3 | 3 |

Data for this compound (Initial Release) is sourced from multiple references describing the initial database[1][2][8]. Data for TISCH2 is from publications detailing the updated version[6][9].

Experimental and Computational Protocols

The utility of the this compound database is underpinned by a standardized workflow applied to all ingested datasets. This ensures consistency and comparability across diverse studies.

Data Collection and Curation

-

Data Sourcing : scRNA-seq datasets related to tumors are collected from public repositories such as the Gene Expression Omnibus (GEO) and ArrayExpress[8].

-

Quality Control : Datasets are curated to include only those with a sufficient number of high-quality cells (typically >1000)[8].

-

Metadata Integration : Each dataset is accompanied by relevant metadata, including species, cancer type, treatment information, number of patients and cells, sequencing technology, and tumor stage[4].

Standardized Analysis Pipeline (MAESTRO)

This compound employs a uniform analysis pipeline, referred to as MAESTRO, for processing all scRNA-seq data[9]. The key steps are outlined below.

-

Quality Control (Cell Level) : Individual cells are filtered based on standard metrics to remove low-quality data.

-

Batch Effect Removal : Computational methods are used to mitigate technical variations between different samples or batches, which is crucial for accurate cross-dataset comparisons[1].

-

Clustering : Cells are grouped into clusters based on their gene expression profiles.

-

Cell-type Annotation : A hierarchical cell-type annotation is performed at three levels: malignancy, major-lineage, and minor-lineage[9]. This detailed annotation is a key feature of this compound.

-

Differential Expression Analysis : Genes that are differentially expressed between different cell clusters are identified[1].

-

Functional Enrichment Analysis : Gene Set Enrichment Analysis (GSEA) is performed to identify enriched biological pathways (e.g., KEGG and HALLMARK pathways) in different cell populations[1][9].

The overall workflow of the TISCH2 database is depicted in the following diagram.

Core Functionalities and Visualization Tools

This compound provides a user-friendly web interface with two main modules for data exploration: the Dataset module and the Gene module[2][4].

Dataset Module

This module allows for in-depth exploration of individual or multiple datasets.

-

Single-Dataset Exploration : Users can view clustering results (e.g., on UMAP plots) and the top differentially expressed genes for each cell cluster[9]. Gene expression can be visualized on these plots.

-

Multiple-Dataset Comparison : This feature enables the comparison of gene expression across different datasets, which is valuable for identifying consistent patterns across various cancer types or treatment conditions[1].

-

Cell-Cell Interaction (CCI) Analysis : TISCH2 integrates tools like CellChat to infer and visualize cell-cell communication networks based on ligand-receptor pairs[9]. This is crucial for understanding the signaling dynamics within the TME.

-

Transcription Factor (TF) Enrichment : The database provides analyses to predict the transcriptional regulators that are active in different cell clusters, offering insights into the gene regulatory networks[9].

The logical relationship for exploring cell-cell interactions within a single dataset is illustrated below.

Gene Module

The Gene module is designed for gene-centric queries across the entire database.

-

Gene Expression Visualization : Users can search for a gene of interest and visualize its expression levels across different cell types and datasets using heatmaps and violin plots[10].

-

Gene-Gene Correlation : TISCH2 can identify genes whose expression patterns are correlated with a query gene, helping to uncover co-regulated genes and potential functional relationships[6].

-

Survival Analysis : The platform includes functionality to perform survival analysis based on gene expression levels, linking expression patterns to clinical outcomes[6].

The workflow for a typical gene-centric query is as follows.

Conclusion

While "this compound" is not a molecule, the Tumor Immune Single-cell Hub represents a structured and invaluable resource for the scientific community. By providing a vast, curated, and uniformly analyzed collection of single-cell transcriptomic data, this compound and TISCH2 empower researchers to investigate the intricate cellular and molecular landscape of the tumor microenvironment. Its comprehensive suite of visualization and analysis tools facilitates the identification of novel therapeutic targets, the exploration of gene regulatory networks, and a deeper understanding of the mechanisms underlying cancer immunity and therapy response[1][4].

References

- 1. This compound: a comprehensive web resource enabling interactive single-cell transcriptome visualization of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontlinegenomics.com [frontlinegenomics.com]

- 3. This compound [this compound.comp-genomics.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound: a comprehensive web resource enabling interactive single-cell transcriptome visualization of tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TISCH2: expanded datasets and new tools for single-cell transcriptome analyses of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound [this compound.comp-genomics.org]

- 10. This compound [this compound.comp-genomics.org]

Preclinical Evaluation of (R)-TISCH: Information Not Available

Initial searches for preclinical data on a compound referred to as "(R)-TISCH" have not yielded any specific information. The name does not correspond to any known therapeutic agent currently undergoing preclinical or clinical evaluation in publicly available scientific literature and databases.

The term "TISCH" has been identified in other contexts, including:

-

This compound (Tumor Immune Single-cell Hub): A web resource for visualizing single-cell transcriptome data of the tumor microenvironment. This is a bioinformatics tool and not a chemical compound.

-

This compound Scientific: A company that manufactures laboratory filtration products.

-

Preston Robert this compound: A prominent American businessman and philanthropist.

It is possible that "(R)-TISCH" may be an internal company code name for a drug candidate that is not yet disclosed in public forums, a new chemical entity with pending publication, or a typographical error.

Without specific data on the chemical structure, therapeutic target, or mechanism of action of "(R)-TISCH," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct chemical name, international nonproprietary name (INN), or a unique identifier such as a CAS number or a publication reference.

We recommend that the user verify the name of the compound and provide additional details if available. Once the correct compound is identified, a comprehensive preclinical evaluation summary can be compiled. This would typically include:

-

Pharmacodynamics: Studies on the biochemical and physiological effects of the drug and its mechanism of action.

-

Pharmacokinetics: Analysis of the absorption, distribution, metabolism, and excretion (ADME) of the compound in various animal models.

-

Toxicology: Assessment of the potential adverse effects of the drug, including acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive toxicity.

-

Efficacy Studies: Evaluation of the therapeutic effect of the compound in relevant animal models of disease.

Detailed experimental protocols and data from such studies would then be presented in a structured format with appropriate visualizations as requested.

Methodological & Application

Protocol for (R)-TISCH SPECT Imaging in Rodents: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TISCH, also known as (R)-5-iodo-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide, is a high-affinity and selective ligand for the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in a variety of tumor types, making it a promising biomarker for cancer imaging and therapy. This document provides a detailed protocol for Single Photon Emission Computed Tomography (SPECT) imaging of σ2 receptor expression in rodents using ¹²⁵I-labeled (R)-TISCH. The protocols outlined below cover the synthesis of the precursor, radiolabeling with Iodine-125, animal preparation, SPECT imaging procedures, and subsequent data analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeting of the sigma-2 receptor by (R)-TISCH and the general experimental workflow for SPECT imaging.

Experimental Protocols

Synthesis of (R)-TISCH Precursor

The synthesis of the (R)-TISCH precursor, (R)-N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-5-(tributylstannyl)-2,3-dimethoxybenzamide, is a multi-step process. A key component is the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. The synthesis generally involves the coupling of a protected 4-aminobutanol to the isoquinoline nitrogen, followed by deprotection and subsequent amidation with a suitably functionalized benzoic acid derivative. For the purpose of radioiodination, a tributyltin group is introduced at the 5-position of the benzamide ring to serve as a precursor for electrophilic iodination.

Radiolabeling of (R)-TISCH with Iodine-125

The radioiodination of the stannylated precursor is typically achieved using an oxidative method, such as the Chloramine-T method.[1][2]

Materials:

-

(R)-TISCH stannylated precursor

-

[¹²⁵I]NaI (Sodium Iodide)

-

Chloramine-T

-

Sodium metabisulfite

-

Phosphate buffered saline (PBS), pH 7.4

-

Ethanol

-

HPLC system with a reverse-phase C18 column

-

Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the (R)-TISCH stannylated precursor in a small volume of ethanol.

-

In a shielded vial, add the precursor solution to a solution of [¹²⁵I]NaI in PBS.

-

Add a freshly prepared solution of Chloramine-T in PBS to initiate the reaction.

-

Allow the reaction to proceed at room temperature for a short period (typically 1-5 minutes).

-

Quench the reaction by adding a solution of sodium metabisulfite.

-

Purify the reaction mixture using a semi-preparative reverse-phase HPLC system.

-

Collect the fraction corresponding to ¹²⁵I-(R)-TISCH.

-

Formulate the purified product in a suitable vehicle for injection (e.g., saline with a small amount of ethanol).

Quality Control:

-

Radiochemical Purity: Determine by analytical HPLC. The radiochemical purity should be >95%.

-

Specific Activity: Measure the radioactivity and the mass of the product to determine the specific activity (typically in MBq/µmol or Ci/mmol).

Animal Preparation and Tumor Model

For in vivo imaging studies, tumor-bearing rodent models are utilized.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

Tumor cells (e.g., human breast cancer cell line MDA-MB-231)

-

Matrigel

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Culture the desired tumor cells to a sufficient number.

-

Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension (typically 5-10 x 10⁶ cells in 100-200 µL) into the flank of the mice.

-

Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

-

To block thyroid uptake of free radioiodine, provide the mice with drinking water supplemented with potassium iodide (0.1% w/v) starting 2-3 days before tracer injection and continuing throughout the study.[3]

SPECT/CT Imaging Protocol

Tracer Injection:

-

Anesthetize the tumor-bearing mouse using isoflurane (2-3% in oxygen).

-

Administer a dose of ¹²⁵I-(R)-TISCH (typically 3.7-7.4 MBq, or 100-200 µCi) via a lateral tail vein injection in a volume of approximately 100-150 µL.

SPECT/CT Acquisition:

-

Place the anesthetized mouse on the imaging bed of a preclinical SPECT/CT scanner.

-

Maintain anesthesia throughout the imaging session.

-

Acquire SPECT data at desired time points post-injection (e.g., 1, 4, 24, and 48 hours).

-

SPECT Parameters (suggested):

-

Radionuclide: Iodine-125

-

Energy Window: 27-35 keV[4]

-

Collimator: Pinhole collimator appropriate for low-energy photons.

-

Projections: 60-120 projections over 360°.

-

Acquisition Time: 30-60 seconds per projection.

-

-

Following the SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.

-

CT Parameters (typical):

-

X-ray Voltage: 40-50 kVp

-

X-ray Current: 150-250 µA

-

Projections: 360-720 projections.

-

Data Analysis

Image Reconstruction:

-

Reconstruct the SPECT data using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM).

-

Apply corrections for attenuation (using the CT data), scatter, and detector response.

-

Fuse the reconstructed SPECT images with the corresponding CT images.

Quantitative Analysis:

-

Draw regions of interest (ROIs) on the fused SPECT/CT images over the tumor and various organs (e.g., liver, kidneys, muscle, brain).[5][6]

-

Calculate the mean radioactivity concentration within each ROI (in Bq/mL or µCi/cc).

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor using the following formula:

%ID/g = (Radioactivity in ROI / Total Injected Radioactivity) / (Volume of ROI in mL * Tissue Density in g/mL)

Assume a tissue density of approximately 1 g/mL for most soft tissues.

Ex Vivo Biodistribution

To validate the in vivo imaging data, ex vivo biodistribution studies are performed.[7]

Procedure:

-

At the final imaging time point, euthanize the mouse.

-

Dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the %ID/g for each tissue.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from SPECT imaging and ex vivo biodistribution studies.

| Organ/Tissue | SPECT Imaging (%ID/g) - 4h | Ex Vivo Biodistribution (%ID/g) - 4h | SPECT Imaging (%ID/g) - 24h | Ex Vivo Biodistribution (%ID/g) - 24h |

| Tumor | ||||

| Blood | ||||

| Liver | ||||

| Kidneys | ||||

| Spleen | ||||

| Lungs | ||||

| Muscle | ||||

| Brain |

Note: The values in this table should be populated with the mean ± standard deviation from a cohort of animals.

Conclusion

This protocol provides a comprehensive framework for conducting (R)-TISCH SPECT imaging in rodent models of cancer. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on sigma-2 receptor expression in vivo, which can be invaluable for the development of novel cancer diagnostics and therapeutics.

References

- 1. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy: Copper-mediated radioiodination of [123I]KX-1 for Auger radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Ultrahigh Resolution SPECT System for I-125 Mouse Brain Imaging Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-TISCH for Dopamine D1 Receptor Mapping

Introduction

(R)-TISCH , scientifically known as 7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective radiotracer for the in vitro and in vivo study of the D1 dopamine receptor , not the dopamine transporter as is sometimes mistaken. As an analog of the well-characterized D1 antagonist SCH 23390, (R)-TISCH, particularly when radiolabeled with isotopes like Iodine-123 or Iodine-125, serves as a valuable tool for mapping the distribution and density of D1 receptors in the central nervous system (CNS).[1] Its high affinity and selectivity make it a suitable candidate for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, enabling non-invasive investigation of the dopaminergic system in both preclinical and potentially human subjects.[1]

These application notes provide an overview of the use of radioiodinated (R)-TISCH, including its binding characteristics and protocols for its application in neuroscience research and drug development.

Data Presentation

In Vitro Binding Affinity and Selectivity

The following table summarizes the in vitro binding characteristics of (R)-[¹²⁵I]TISCH in rat striatum tissue preparations.

| Parameter | Value | Tissue Preparation |

| KD (Dissociation Constant) | 0.21 ± 0.03 nM | Rat Striatum |

Table 1: In Vitro Binding Affinity of (R)-[¹²⁵I]this compound.[1]

The rank order of potency for inhibiting the binding of (R)-[¹²⁵I]this compound demonstrates its high specificity for the D1 receptor.

| Compound | Order of Potency |

| SCH 23390 | > |

| (+/-)-TISCH | > |

| (+)-Butaclamol | = |

| (+/-)-FISCH | > |

| WB4101 | >> |

| Spiperone | >> |

| Dopamine | >> |

| Serotonin | >> |

| (+/-)-Propranolol | >> |

| Naloxone | >> |

Table 2: Rank Order of Potency for Inhibition of (R)-[¹²⁵I]this compound Binding.[1]

In Vivo Brain Uptake and Regional Distribution

The in vivo performance of R(+)-[¹²⁵I]this compound in rats highlights its ability to penetrate the blood-brain barrier and accumulate in D1 receptor-rich regions.

| Time Post-Injection | Whole Brain Uptake (% Injected Dose) | Striatum/Cerebellum Ratio |

| 2 minutes | 2.20% | - |

| 60 minutes | 0.57% | 12 |

Table 3: In Vivo Brain Uptake and Striatum-to-Cerebellum Ratio of R(+)-[¹²⁵I]this compound in Rats.[1]

Experimental Protocols

Radiolabeling of (R)-TISCH with Iodine-125

This protocol outlines a general method for the radioiodination of the (R)-TISCH precursor. Specific details may vary based on the starting material and desired specific activity.

Materials:

-

(R)-TISCH precursor (e.g., trimethylstannyl precursor)

-

Sodium [¹²⁵I]iodide

-

Oxidizing agent (e.g., Chloramine-T)

-

Quenching agent (e.g., sodium metabisulfite)

-

HPLC purification system with a suitable column (e.g., C18)

-

Mobile phase (e.g., acetonitrile/water gradient with trifluoroacetic acid)

-

Reaction vial

-

Syringes and needles

Protocol:

-

To a reaction vial, add the (R)-TISCH precursor dissolved in a suitable solvent.

-

Add sodium [¹²⁵I]iodide to the reaction vial.

-

Initiate the radioiodination reaction by adding the oxidizing agent.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Quench the reaction by adding the quenching agent.

-

Inject the reaction mixture into the HPLC system for purification.

-

Collect the fraction corresponding to --INVALID-LINK---TISCH.

-

Determine the radiochemical purity and specific activity of the final product.

In Vitro Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the D1 receptor using --INVALID-LINK---TISCH.

Materials:

-

Rat striatal tissue homogenate

-

--INVALID-LINK---TISCH

-

Assay buffer (e.g., Tris-HCl buffer with physiological salts)

-

Test compounds at various concentrations

-

Non-specific binding control (e.g., a high concentration of SCH 23390)

-

Incubation tubes

-

Filtration apparatus with glass fiber filters

-

Gamma counter

Protocol:

-

Prepare rat striatal tissue homogenates.

-

In incubation tubes, add the tissue homogenate, --INVALID-LINK---TISCH at a fixed concentration (near its KD), and either buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

-

Incubate the tubes at a specified temperature for a duration sufficient to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ of the test compounds and subsequently calculate the Ki.

In Vivo SPECT/PET Imaging

This protocol provides a general workflow for in vivo imaging of D1 dopamine receptors in a non-human primate using radioiodinated (R)-TISCH.[1]

Materials:

-

Anesthetized non-human primate

-

--INVALID-LINK---TISCH (for SPECT) or another positron-emitting-isotope-labeled (R)-TISCH

-

SPECT or PET scanner

-

Intravenous catheter

-

Anesthesia monitoring equipment

Protocol:

-

Anesthetize the animal and maintain anesthesia throughout the imaging procedure.

-

Position the animal in the SPECT or PET scanner.

-

Administer a bolus intravenous injection of the radiolabeled (R)-TISCH.

-

Acquire dynamic or static images over a specified period.

-

For blocking studies, pre-treat the animal with a D1 receptor antagonist (e.g., SCH 23390) prior to radiotracer injection to confirm specificity.

-

Reconstruct the imaging data to visualize the distribution of the radiotracer in the brain.

-

Perform region-of-interest (ROI) analysis to quantify radiotracer uptake in specific brain regions, such as the basal ganglia.[1]

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of (R)-TISCH as a D1 receptor radiotracer.

Caption: Workflow for the in vitro competitive binding assay using --INVALID-LINK---TISCH.

Caption: Protocol for in vivo PET/SPECT imaging with (R)-TISCH.

References

Information regarding "(R)-TISCH" is currently unavailable in the public domain.

Despite extensive searches, no specific scientific or pharmacological data, dosage and administration guidelines, or experimental protocols for a compound or study identified as "(R)-TISCH" could be located.

Efforts to identify "(R)-TISCH" through targeted searches for "(R)-TISCH drug development," "(R)-TISCH compound properties," and "TISCH scientific studies" did not yield any relevant information. The search results were primarily associated with institutions and companies bearing the name "this compound," such as the this compound School of the Arts at New York University, the this compound Library at Tufts University, the this compound MS Research Center, and this compound Scientific, a supplier of laboratory filtration products.

The "(R)-" prefix in a chemical name typically denotes a specific stereoisomer of a chiral molecule. However, without the identification of the base molecule "this compound," this information is not sufficient to retrieve any specific data.

It is possible that "(R)-TISCH" may be an internal codename for a compound not yet disclosed publicly, a highly niche or new area of research not yet indexed in public databases, or a misspelling of another term.

Due to the lack of identifiable information for "(R)-TISCH," it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams.

Recommendations for the user:

-

Please verify the spelling and nomenclature of "(R)-TISCH."

-

If possible, provide any alternative names, chemical identifiers (like a CAS number), or the context in which this term was encountered.